molecular formula C12H17Cl2NO2 B1426352 3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219979-47-1

3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1426352
CAS No.: 1219979-47-1
M. Wt: 278.17 g/mol
InChI Key: CSZUZCVVNXQULB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C12H17Cl2NO2 . It has an average mass of 278.175 Da and a monoisotopic mass of 277.063629 Da .

Scientific Research Applications

Synthesis of Novel Organic Compounds

  • Synthesis of Methoxylated Pyrrolin-2-ones : A study demonstrated the synthesis of 5-methoxylated 3-pyrrolin-2-ones using chlorinated pyrrolidin-2-ones. These compounds are useful for preparing agrochemicals and medicinal compounds, highlighting a significant application in chemical synthesis (Ghelfi et al., 2003).

Development of Anti-inflammatory Agents

  • Anti-inflammatory Potential : Research on the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to 3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride, was aimed at developing novel anti-inflammatory agents (Moloney, 2001).

Applications in Heterocyclic Chemistry

  • Pyrrolidines in Heterocyclic Chemistry : A study explored the synthesis of pyrrolidines in a [3+2] cycloaddition reaction, demonstrating the significance of pyrrolidines in modern science, including their use in medicine and industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Pyrrolidine Derivatives as Antiviral Agents

  • Antiviral Activity of Pyrrolidine Derivatives : Research on the synthesis of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines shows the potential application of pyrrolidine derivatives in antiviral drug development (Saxena et al., 1988).

Catalysis and Synthetic Applications

  • Catalysis and Synthesis of Piperidines : The enantioselective synthesis of 2,3-disubstituted piperidines from methylpyroglutamate, involving derivatives of pyrrolidine, highlights its importance in the field of catalysis and the synthesis of complex organic compounds (Calvez et al., 1998).

Properties

IUPAC Name

3-[(2-chloro-4-methoxyphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-15-10-2-3-12(11(13)6-10)16-8-9-4-5-14-7-9;/h2-3,6,9,14H,4-5,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZUZCVVNXQULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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